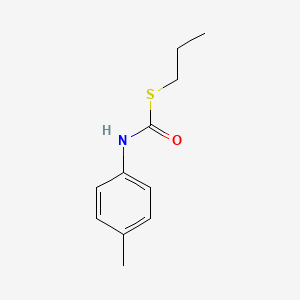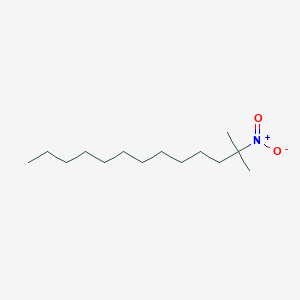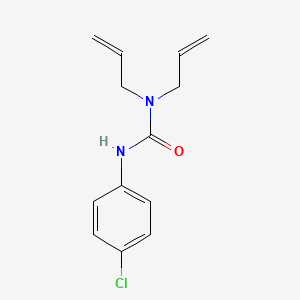
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid is a complex organic compound with the molecular formula C11H17N3O4 and a molecular weight of 255.276 g/mol This compound is notable for its unique structure, which includes a pyrimidine ring fused with a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
化学反応の分析
Types of Reactions
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino and oxo groups, leading to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted pyrimidine derivatives .
科学的研究の応用
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 5-(5-(Acetylamino)-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Imino-5-methyl-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid
Uniqueness
What sets 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid apart from these similar compounds is its specific ethyl substitution on the pyrimidine ring.
特性
CAS番号 |
60588-13-8 |
|---|---|
分子式 |
C11H17N3O4 |
分子量 |
255.27 g/mol |
IUPAC名 |
5-(2-amino-5-ethyl-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-2-11(6-4-3-5-7(15)16)8(17)13-10(12)14-9(11)18/h2-6H2,1H3,(H,15,16)(H3,12,13,14,17,18) |
InChIキー |
RAGKYFUWLRWEBF-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=NC1=O)N)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)






![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)


